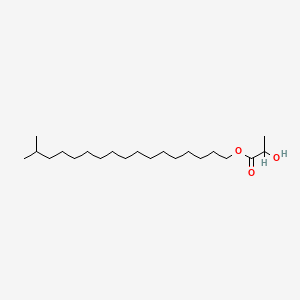
Isostearyl lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isostearyl lactate is a useful research compound. Its molecular formula is C21H42O3 and its molecular weight is 342.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cosmetic and Personal Care Applications
Isostearyl lactate is widely used in cosmetic formulations due to its emollient properties, which enhance skin feel and texture. Its applications include:
- Moisturizers : Acts as a skin-conditioning agent, providing hydration without greasiness.
- Sunscreens : Used as a solvent for UV filters, improving the spreadability and stability of formulations.
- Makeup Products : Enhances the texture and application of foundations and lip products.
Table 1: Key Properties of this compound in Cosmetics
| Property | Description |
|---|---|
| Emolliency | Provides a smooth, soft feel on the skin |
| Solubilizing Agent | Solubilizes oils and UV filters |
| Stability | Enhances the stability of emulsions |
| Non-greasy Texture | Leaves a light, non-oily finish |
Safety and Toxicological Profile
The safety assessment of this compound has been supported by various studies indicating its low toxicity. For instance:
- In acute toxicity studies, this compound demonstrated an LD50 greater than 6.1 g/kg in rats, indicating low toxicity levels .
- Skin irritation tests have shown that undiluted this compound can cause mild irritation; however, at lower concentrations (15%), it is non-irritating .
Table 2: Toxicological Data Summary
| Study Type | Result |
|---|---|
| Acute Toxicity | LD50 > 6.1 g/kg (rats) |
| Skin Irritation | Mild irritation at undiluted concentration |
| Eye Irritation | Non-irritating at 15% concentration |
Efficacy in Formulations
Research indicates that this compound not only enhances the sensory attributes of products but also improves their overall performance:
- Moisturizing Effect : Studies have shown that formulations containing this compound maintain skin hydration more effectively than those without it .
- Texture Improvement : It contributes to a desirable texture in creams and lotions, making them more appealing to consumers.
Case Studies
Several case studies highlight the practical applications of this compound in commercial products:
- Case Study 1 : A leading cosmetic brand incorporated this compound into their sunscreen formulation to enhance the solubility of UV filters. Consumer feedback indicated improved application experience and reduced greasiness.
- Case Study 2 : A moisturizer developed with this compound showed a significant increase in consumer satisfaction regarding skin feel and hydration compared to a control group using traditional emollients.
Propriétés
Numéro CAS |
42131-28-2 |
|---|---|
Formule moléculaire |
C21H42O3 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
16-methylheptadecyl 2-hydroxypropanoate |
InChI |
InChI=1S/C21H42O3/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-24-21(23)20(3)22/h19-20,22H,4-18H2,1-3H3 |
Clé InChI |
RWKSBJVOQGKDFZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)O |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)O |
Key on ui other cas no. |
42131-28-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















